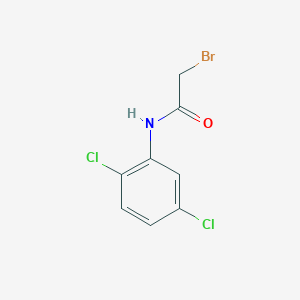
2-bromo-N-(2,5-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-N-(2,5-dichlorophenyl)acetamide” is a biochemical compound used for proteomics research . It has a molecular formula of C8H6BrCl2NO and a molecular weight of 282.95 .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(2,5-dichlorophenyl)acetamide” consists of a central acetamide group (CH3CONH-) attached to a bromine atom and a 2,5-dichlorophenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 282.95 . Other physical and chemical properties such as boiling point, density, and refractivity can be found on ChemSpider .Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Interactions
Research into the crystal structures of various acetamide derivatives, including chloro- and bromo-phenyl derivatives, has provided insights into their molecular interactions. For instance, Hazra et al. (2014) revealed that these compounds exhibit significant intermolecular hydrogen bonds and weak C–H···Cl/Br interactions, contributing to their three-dimensional architectures. This is crucial for understanding the crystal packing and molecular arrangement of such compounds (Hazra et al., 2014).
Quantum Chemical Calculations
Quantum chemical studies, such as those by Choudhary et al. (2014), have been conducted to determine the molecular structural parameters, vibrational frequencies, and thermodynamic properties of similar compounds. These studies provide valuable insights into the reactivity and stability of these molecules, which is essential for their potential applications in various scientific fields (Choudhary et al., 2014).
Synthesis and Properties of Derivatives
Research into the synthesis and properties of various acetamide derivatives has also been explored. Stewart and Dowling (1975) investigated the chlorination and bromination processes of specific acetamides, leading to the formation of halogenated compounds. These processes are critical for the development of new chemical entities with potential applications in different scientific areas (Stewart & Dowling, 1975).
Pharmacological and Antimicrobial Activities
While direct studies on 2-bromo-N-(2,5-dichlorophenyl)acetamide were not found, related research indicates that similar compounds have been synthesized and evaluated for their pharmacological activities. For example, Xie et al. (2013) synthesized derivatives and investigated their antidepressant and anticonvulsant activities, highlighting the potential therapeutic applications of acetamide derivatives (Xie et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-N-(2,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGXJQWMLXFCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

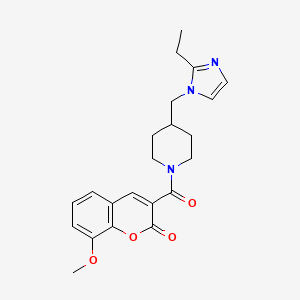
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2420210.png)
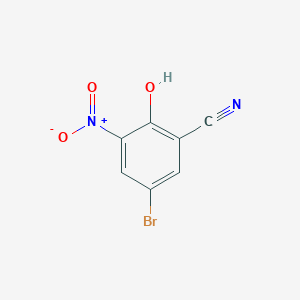
![1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2420214.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2420217.png)

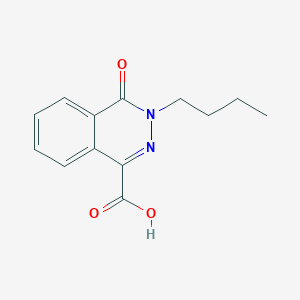

![Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate](/img/structure/B2420221.png)
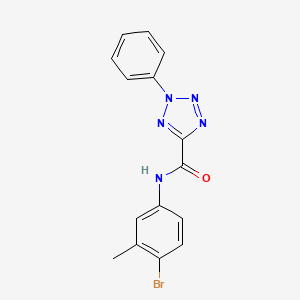
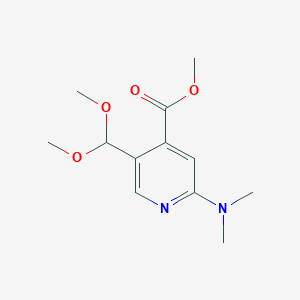
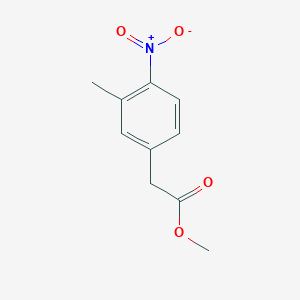
![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2420228.png)
![1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2420229.png)